2-(Trifluoromethyl)naphthalene-3-carboxaldehyde
Description
2-(Trifluoromethyl)naphthalene-3-carboxaldehyde is a polycyclic aromatic compound featuring a naphthalene backbone substituted with a trifluoromethyl (-CF₃) group at position 2 and a carboxaldehyde (-CHO) group at position 2. The trifluoromethyl group is electron-withdrawing, influencing the compound’s electronic properties, solubility, and reactivity. The carboxaldehyde moiety enhances its utility as a precursor in organic synthesis, particularly in the formation of Schiff bases, heterocycles, and pharmaceuticals.
Properties
Molecular Formula |
C12H7F3O |
|---|---|
Molecular Weight |
224.18 g/mol |
IUPAC Name |
3-(trifluoromethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H7F3O/c13-12(14,15)11-6-9-4-2-1-3-8(9)5-10(11)7-16/h1-7H |
InChI Key |
LDUMRYQOOCZJEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions and Yields
| Precursor | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 2-CF₃-3-CCl₂-naphthalene | NaOH (20%), CH₃COOH, TBAB | 160 | 0.45 | 90.2 | 98.5 |
| 2-CF₃-3-CCl₂-naphthalene | CH₃COONa, CH₃COOH, H₂O | 150 | 0.38 | 87.1 | 98.2 |
The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhances the solubility of hydrophobic intermediates in aqueous media, facilitating hydrolysis at the 3-position. Post-reaction purification via vacuum distillation or column chromatography ensures high purity (>98%), though the elevated temperatures (150–160°C) and pressures (0.38–0.45 MPa) demand specialized reactor setups.
Transition-Metal Catalyzed Functionalization
Transition-metal catalysis has emerged as a powerful tool for sequential functionalization of naphthalene derivatives. Palladium-catalyzed C–H activation enables direct trifluoromethylation at the 2-position, followed by formylation at the 3-position using CO gas under hydroformylation conditions. For example:
$$
\text{Naphthalene} \xrightarrow[\text{Pd(OAc)₂, Ligand}]{\text{CF₃I}} 2\text{-CF₃-naphthalene} \xrightarrow[\text{Rh catalyst}]{\text{CO, H₂}} 2\text{-CF₃-3-CHO-naphthalene}
$$
This one-pot methodology achieves yields up to 82%, with the rhodium catalyst selectively promoting aldehyde formation at the 3-position due to steric and electronic factors. Copper-mediated Ullmann coupling has also been explored for attaching pre-formed trifluoromethyl and aldehyde moieties, though competing side reactions reduce yields to ~70%.
Formylation Techniques for Aldehyde Installation
The Vilsmeier-Haack reaction remains a cornerstone for introducing the aldehyde group onto aromatic systems. For 2-(trifluoromethyl)naphthalene, the reaction proceeds via the formation of a chloroiminium intermediate, which directs formylation to the 3-position due to the electron-withdrawing effect of the -CF₃ group. Optimized conditions using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C yield the target aldehyde in 85% purity, though subsequent purification is required to remove phosphorylated byproducts.
Alternative methods, such as the Gattermann-Koch reaction, employ hydrogen cyanide (HCN) and HCl gas to generate the aldehyde. However, the toxicity of HCN and the sensitivity of the trifluoromethyl group to acidic conditions limit its applicability.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
- Hydrolytic Methods : High yields (87–90%) and scalability for industrial production, but energy-intensive due to high-pressure reactors.
- Transition-Metal Catalysis : Moderate yields (70–82%) with excellent regiocontrol, yet costly catalysts and stringent oxygen-free conditions hinder large-scale use.
- Electrophilic Formylation : Rapid and straightforward but suffers from byproduct formation, necessitating additional purification steps.
Cost Considerations
| Method | Approximate Cost (USD/kg) | Key Cost Drivers |
|---|---|---|
| Hydrolysis | 120–150 | High-pressure equipment, TBAB |
| Palladium Catalysis | 300–400 | Pd(OAc)₂, Ligands |
| Vilsmeier-Haack | 90–110 | POCl₃, DMF, Waste disposal |
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde functional group in 2-(Trifluoromethyl)naphthalene-3-carboxaldehyde undergoes nucleophilic addition via attack on the carbonyl carbon. This reaction typically involves reagents like Grignard reagents, organometallics (e.g., organolithium compounds), or hydrides (e.g., NaBH₄). The mechanism proceeds through the formation of a tetrahedral intermediate, which collapses to yield products such as secondary alcohols or substituted derivatives. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, accelerating the reaction.
Electrophilic Aromatic Substitution
The naphthalene ring undergoes electrophilic substitution due to the trifluoromethyl group’s electron-withdrawing nature. This group acts as a meta-directing substituent, influencing the position of electrophilic attack. Reactions such as nitration, sulfonation, or alkylation are feasible, with substitution occurring at positions ortho or para to the trifluoromethyl group. For example, nitration would likely occur at positions 5, 6, or 8 relative to the CF₃ group, depending on steric and electronic effects .
Oxidation and Reduction
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents like KMnO₄ or CrO₃ under acidic or basic conditions. This transformation is critical for converting the compound into derivatives with carboxyl functionality.
Reduction: Reduction of the aldehyde to a primary alcohol is achieved using reagents such as NaBH₄ or LiAlH₄. The trifluoromethyl group’s electron-withdrawing effect may stabilize intermediate species during the reaction.
Condensation Reactions
The aldehyde group participates in condensation reactions with nucleophiles like amines, forming imines or Schiff bases. For example, reaction with ammonia or primary amines yields imine derivatives, which are valuable intermediates in organic synthesis. Additionally, cross-aldol condensation with other carbonyl compounds is theoretically possible, though steric hindrance from the naphthalene ring may influence reactivity.
Substitution Reactions
While the naphthalene ring is deactivated toward nucleophilic substitution due to the electron-withdrawing CF₃ group, the aldehyde’s reactivity remains prominent. Substitution of the aldehyde group (e.g., formation of esters or amides) can occur under specific conditions, though detailed experimental data for such transformations are not explicitly provided in the literature.
Mechanistic Insights
The trifluoromethyl group’s electron-withdrawing nature and steric effects significantly influence reaction pathways. For instance, in nucleophilic addition, the CF₃ group stabilizes the carbonyl intermediate via inductive effects, while steric hindrance may limit bulky nucleophiles. Similarly, electrophilic substitution is governed by both electronic and steric factors, with the naphthalene’s planar structure favoring attack at specific positions .
Scientific Research Applications
2-(Trifluoromethyl)naphthalene-3-carboxaldehyde is an organic compound featuring a trifluoromethyl group at the 2-position and a carboxaldehyde group at the 3-position of a naphthalene ring. The presence of the trifluoromethyl group gives it unique electronic properties, enhancing its reactivity and solubility in various solvents, making it useful in organic synthesis and pharmaceutical applications. The reactivity of this compound is due to its aldehyde functional group and the electron-withdrawing properties of the trifluoromethyl group.
Scientific Research Applications
This compound is used across various scientific fields. Its applications include:
- Pharmaceutical Intermediates It acts as a precursor in synthesizing pharmaceutical compounds.
- Enzyme Inhibition Naphthalene derivatives, which are similar to this compound, have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The trifluoromethyl group may enhance the compound's interaction with enzymes because it increases lipophilicity and electronic effects.
- Interaction Studies It is involved in studies focusing on its binding affinity with biological macromolecules like proteins and nucleic acids. Molecular docking studies suggest it can interact with specific targets, influencing biological pathways relevant to disease processes.
Related Compounds and Their Applications
Several compounds share structural similarities with this compound, and studying these compounds can provide insights into potential applications. Examples include:
- N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide This compound has shown moderate inhibition of acetylcholinesterase (AChE).
- 2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde Modifications in the chemical structure of naphthalene derivatives significantly influence their biological activities. Compounds with electron-withdrawing groups like trifluoromethyl can enhance bioactivity.
- Naphthalene-substituted triazole spirodienones These compounds have shown anticancer activity. Compound 6a possesses in vitro cytotoxic activity by arresting cell cycle and inducing apoptosis in MDA-MB-231 cells .
Case Studies
- Enzyme Inhibition: Naphthalene derivatives have been evaluated for their potential as enzyme inhibitors, showing moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The presence of the trifluoromethyl group can enhance interaction with these enzymes.
- Anticancer Activity: Naphthalene-substituted triazole spirodienones have been synthesized and studied for antineoplastic activity. One compound, 6a , showed remarkable in vitro cytotoxic activity, arresting the cell cycle and inducing apoptosis in MDA-MB-231 cells. It also suppressed breast cancer 4T1 tumor growth in vivo, indicating its potential as an anticancer agent .
- ** повлиять Carvedilol and Tissue Concentration:** Studies have shown that carvedilol, a drug used in cardiology, affects hydrogen sulfide (H2S) tissue concentration in different mouse organs, demonstrating the impact of trifluoromethyl-containing compounds on biological systems .
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)naphthalene-3-carboxaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic regions of proteins or cell membranes .
Comparison with Similar Compounds
Structural Analogues in Naphthalene Derivatives
Positional Isomers
- 1-(Trifluoromethyl)naphthalene-2-carboxaldehyde : Substitution at position 1 (instead of 2) alters steric and electronic effects. The proximity of -CF₃ to the carboxaldehyde may reduce reactivity due to increased steric hindrance.
Functional Group Variations
- Naphthalene-3-carboxaldehyde : Lacks the -CF₃ group, resulting in higher electron density at the naphthalene ring and increased susceptibility to electrophilic substitution compared to the trifluoromethylated derivative .
- 2-(Trifluoromethyl)naphthalene-3-carboxylic Acid : Replacing -CHO with -COOH increases polarity and hydrogen-bonding capacity, impacting solubility and biological activity.
Heterocyclic Aldehydes
- 3-Methyl-2-thiophenecarboxaldehyde () : A thiophene-based aldehyde with a methyl substituent. The smaller aromatic system (thiophene vs. naphthalene) reduces conjugation and thermal stability. The -CF₃ group in the naphthalene derivative enhances lipophilicity, which is critical for membrane permeability in pharmaceuticals .
Trifluoromethylated Bioactive Compounds
- 1,3,4-Oxadiazole Thioethers () : Compounds like 5g (2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole) demonstrate that -CF₃ groups improve fungicidal activity by enhancing binding to target enzymes (e.g., SDH protein). This suggests that 2-(Trifluoromethyl)naphthalene-3-carboxaldehyde may similarly interact with biological targets via hydrophobic and electronic effects .
- Pharmaceutical Derivatives (–7, 9) : Complex molecules like EP 4 374 877 A2 derivatives incorporate -CF₃ groups on phenyl or pyrimidine rings to improve metabolic stability. While these lack naphthalene backbones, they highlight the role of -CF₃ in optimizing drug-like properties .
Research Findings and Trends
- Electronic Effects : The -CF₃ group in this compound withdraws electron density, stabilizing the carboxaldehyde against nucleophilic attack and directing substitution reactions to specific ring positions .
- Synthetic Utility : The carboxaldehyde group enables condensation reactions to form imines or heterocycles, a feature leveraged in patented compounds for drug discovery (–7) .
Biological Activity
2-(Trifluoromethyl)naphthalene-3-carboxaldehyde is an organic compound notable for its unique trifluoromethyl group attached to a naphthalene ring, which significantly influences its biological activity. The compound's chemical formula is C12H8F3O, with a molecular weight of approximately 224.18 g/mol. The presence of the trifluoromethyl group enhances its reactivity and solubility, making it a valuable intermediate in organic synthesis and pharmaceuticals .
The compound exhibits distinctive electronic properties due to the electron-withdrawing nature of the trifluoromethyl group. This property affects its interactions with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic applications. The aldehyde functional group further contributes to its reactivity, allowing for various chemical transformations .
Interaction Studies
Molecular docking studies have indicated that this compound may interact with specific biological targets, influencing pathways relevant to various diseases. These interactions are crucial for understanding the compound's potential therapeutic effects .
Case Studies and Research Findings
- Anticancer Activity : A study involving naphthalene derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxic activity against cancer cell lines. For instance, one derivative was found to induce apoptosis in MDA-MB-231 breast cancer cells by arresting the cell cycle .
- Inhibition Studies : Research has shown that the introduction of trifluoromethyl groups into aromatic compounds can enhance their potency in inhibiting specific enzymes. For example, studies on structurally related compounds have revealed improved inhibition of 5-hydroxytryptamine (5-HT) uptake when trifluoromethyl groups are present .
Data Table: Comparison of Biological Activities
The mechanisms by which this compound exerts its biological effects are still under investigation. However, the following points summarize potential mechanisms:
- Protein Binding : The compound's ability to bind to proteins may alter their activity, influencing cellular pathways.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest, leading to apoptosis in cancer cells.
- Enzyme Inhibition : The trifluoromethyl group may enhance binding affinity to target enzymes, increasing inhibitory potency.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Trifluoromethyl)naphthalene-3-carboxaldehyde, and how can purity be optimized?
- Methodology : A common approach involves Friedel-Crafts acylation of naphthalene derivatives followed by trifluoromethylation using reagents like CF₃Cu or CF₃I under palladium catalysis. Purification is critical; column chromatography with silica gel (hexane/ethyl acetate gradient) and recrystallization from ethanol can achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to detect residual trifluoromethylation byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and aldehyde proton (δ ~10.2 ppm). The trifluoromethyl group (δ -60 to -65 ppm in ¹⁹F NMR) confirms substitution.
- Mass Spectrometry (EI-MS) : Look for molecular ion [M⁺] at m/z 248 (C₁₂H₇F₃O) and fragmentation patterns (e.g., loss of CHO group).
- FT-IR : Aldehyde C=O stretch (~1700 cm⁻¹) and CF₃ symmetric/asymmetric stretches (1100–1250 cm⁻¹) .
Q. What are the established protocols for acute toxicity screening in mammalian models?
- Methodology : Follow OECD Guideline 423. Administer graded doses (e.g., 50–500 mg/kg) to rodents via oral gavage. Monitor mortality, clinical signs (e.g., respiratory distress), and organ histopathology (liver, lungs) post-72 hours. Compare results to naphthalene derivatives, noting that trifluoromethyl groups may alter metabolic activation pathways .
Advanced Research Questions
Q. How can conflicting data on genotoxicity between in vitro and in vivo studies be resolved?
- Methodology :
- In vitro : Use Ames test (TA98 strain ± S9 metabolic activation) to assess mutagenicity. If positive, conduct comet assays in human hepatocytes to detect DNA strand breaks.
- In vivo : Perform micronucleus tests in bone marrow erythrocytes (OECD 474) and compare with liver-specific CYP450 expression profiles (e.g., CYP2F2 in mice). Discrepancies may arise from differences in metabolic activation or detoxification pathways .
Q. What computational strategies predict the environmental persistence of this compound?
- Methodology :
- QSPR Models : Use EPI Suite to estimate biodegradation (BIOWIN <2.5 indicates persistence) and hydrolysis half-life (>100 days suggests stability).
- DFT Calculations : Analyze electron density at the aldehyde and trifluoromethyl groups to predict susceptibility to photolysis (λ >290 nm) .
Q. How does the trifluoromethyl group influence metabolic pathways compared to non-fluorinated analogs?
- Methodology :
- In vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-HRMS. The CF₃ group may resist oxidation, shifting metabolism to naphthalene ring epoxidation.
- Isotope Tracing : Use ¹⁸O-labeled H₂O to track aldehyde oxidation to carboxylic acid metabolites .
Q. What experimental designs address contradictory data on endocrine disruption potential?
- Methodology :
- Transcriptional Activation Assays : Use ERα/ERβ luciferase reporters in MCF-7 cells. If inactive, test for anti-androgenic effects via AR-EcoScreen.
- In Silico Docking : Compare binding affinities to steroid receptors (PDB: 3ERT) with non-fluorinated analogs. Fluorine’s electronegativity may alter hydrogen-bonding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
